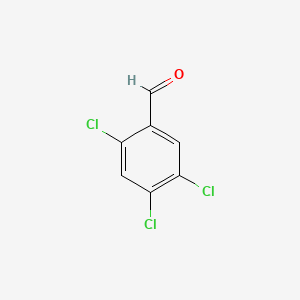

2,4,5-Trichlorobenzaldehyde

Beschreibung

Contextualization within Halogenated Aromatic Aldehydes Research

2,4,5-Trichlorobenzaldehyde is a member of the halogenated aromatic aldehydes, a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and an aldehyde (-CHO) functional group. These compounds are important intermediates in organic synthesis due to the reactivity of both the aldehyde group and the aromatic ring. The presence of electron-withdrawing chlorine atoms on the benzene ring enhances the electrophilic character of the aldehyde's carbonyl carbon and can influence the reactivity of the ring itself.

Historical Perspective of its Study in Organic Chemistry

The study of chlorinated aromatic compounds gained significant momentum in the mid-20th century with the development of pesticides and herbicides such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Research into this compound is historically linked to the synthesis and degradation studies of these related, widely used chemicals. It has been identified as a chemical intermediate and a potential environmental byproduct of other polychlorinated substances.

Significance in Contemporary Chemical and Pharmaceutical Research

In modern research, this compound is valued as a versatile building block for constructing more complex molecules. nih.govchemscene.com Its utility is particularly noted in medicinal chemistry, where it serves as a precursor for the synthesis of targeted therapeutic agents. A notable example is its use in the preparation of potent and selective inhibitors for Striatal-Enriched protein Tyrosine Phosphatase (STEP), an enzyme implicated in various neuropsychiatric and neurodegenerative disorders. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,5-trichlorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQRQVUSDOKVLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035446 | |

| Record name | 2,4,5-Trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35696-87-8 | |

| Record name | 2,4,5-Trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,4,5 Trichlorobenzaldehyde

Established Synthetic Routes to 2,4,5-Trichlorobenzaldehyde

The synthesis of this compound can be achieved through various chemical strategies. These methods primarily involve the introduction of a formyl group onto a pre-existing trichlorinated benzene (B151609) ring or the chlorination of a suitable benzaldehyde (B42025) precursor.

Transmetallation and Formylation Approaches

One common approach involves the lithiation of 1,2,4-trichlorobenzene (B33124) followed by formylation. This transmetallation reaction typically utilizes an organolithium reagent, such as n-butyllithium, to deprotonate the most acidic ring proton, which is located between two chlorine atoms. The resulting aryllithium species is then quenched with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.

A process for preparing 2,3,5-trihalobenzaldehydes, which can be adapted for this compound, involves reacting a 1,2,4-trihalobenzene with an alkyllithium reagent to form an intermediate, which is then reacted with a di-C1-4 alkylformamide, such as dimethylformamide (DMF). google.com This reaction is typically carried out at a reduced temperature, for instance between -20°C and -80°C, to prevent the formation of tars. google.com The resulting complex is then allowed to rearrange and is subsequently quenched with water to yield the desired trihalobenzaldehyde. google.com

Approaches Involving Halogenated Benzene Precursors

The direct chloromethylation of 1,2,4-trichlorobenzene presents another synthetic pathway. This reaction introduces a chloromethyl group onto the aromatic ring, which can then be oxidized to the corresponding aldehyde. A known process involves reacting 1,2,4-trichlorobenzene with paraformaldehyde or trioxymethylene and common salt in the presence of sulfuric acid. google.com Another method describes the use of bis-chloromethyl ether in fuming sulfuric acid for the chloromethylation of similar compounds. google.com The resulting 2,4,5-trichlorobenzyl chloride is a valuable intermediate that can be converted to this compound. google.com

Functional Group Transformations Involving the Aldehyde Moiety

The aldehyde group in this compound is a versatile functional group that can undergo a variety of transformations. These reactions are characteristic of aldehydes and are fundamental to its use as a synthetic intermediate.

Nucleophilic Addition Reactions: The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.org This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org For example, reduction with sodium borohydride (B1222165) (NaBH4) converts the aldehyde to the corresponding 2,4,5-trichlorobenzyl alcohol. google.com

Addition-Elimination (Condensation) Reactions: Aldehydes react with primary amine derivatives to form imines through an addition-elimination mechanism, also known as condensation. libretexts.org A common example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), which produces a brightly colored 2,4-dinitrophenylhydrazone precipitate, a classic qualitative test for aldehydes and ketones. libretexts.orgchemguide.co.uk Similar reactions occur with other hydrazine (B178648) derivatives to form hydrazones and with hydroxylamine (B1172632) to form oximes. chemguide.co.uk

A series of novel 4-aryl/chloroalkyl-2-(2,3,5-trichlorophenyl)-1,3-thiazoles were synthesized by condensing 2,3,5-trichlorobenzenecarbothioamide with phenacyl bromide/dichloroacetone. researchgate.net Additionally, 2,3,5-Trichlorobenzaldehyde thiosemicarbazone, when treated with phenacyl bromide, yielded 4-aryl-2-(2,3,5-trichlorophenylidenehydrazino)-1,3-thiazoles. researchgate.net

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The reactivity of the aromatic ring in this compound is significantly influenced by the presence of three electron-withdrawing chlorine atoms and an electron-withdrawing aldehyde group.

Electrophilic Aromatic Substitution: The chlorine atoms and the aldehyde group are deactivating for electrophilic aromatic substitution reactions. researchgate.net This is because they withdraw electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. researchgate.net These substituents generally direct incoming electrophiles to the meta position relative to themselves, although the directing effects can be complex in polysubstituted rings. libretexts.org

Nucleophilic Aromatic Substitution: Conversely, the presence of strong electron-withdrawing groups activates the aryl halide for nucleophilic aromatic substitution (NAS). libretexts.org In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the chlorine atoms. masterorganicchemistry.com The electron-withdrawing groups stabilize the negatively charged intermediate (a Meisenheimer-type adduct) formed during the reaction. researchgate.net For NAS to occur, the electron-withdrawing groups are typically positioned ortho or para to the leaving group (the halogen). libretexts.org In this compound, the chlorine atoms are ortho and para to each other, and the aldehyde group is also in a position that can help stabilize the negative charge.

Chemical Derivatization and Synthetic Utility in Advanced Organic Synthesis

Synthesis of Novel Heterocyclic Compounds Utilizing Trichlorobenzaldehyde Isomers as Precursors

2,4,5-Trichlorobenzaldehyde serves as a critical building block for synthesizing a range of heterocyclic compounds. The aldehyde functionality provides a reactive site for condensation and cyclization reactions, while the trichlorophenyl moiety imparts specific electronic and steric properties to the final molecule.

The synthesis of 2,4,5-trisubstituted imidazoles is a prominent application of aromatic aldehydes. These compounds are frequently prepared via a three-component reaction, a type of multicomponent reaction (MCR) known for its efficiency and atom economy. In a typical procedure, such as the Radziszewski synthesis or its modern variations, an aldehyde, a 1,2-dicarbonyl compound (like benzil), and an ammonia (B1221849) source (commonly ammonium (B1175870) acetate) are condensed in a single pot.

This compound can be employed as the aldehyde component in this reaction to yield imidazole (B134444) derivatives bearing a 2-(2,4,5-trichlorophenyl) substituent. The general reaction is versatile, and various catalysts, including Brønsted acids, Lewis acids, or ionic liquids, can be used to promote the cyclocondensation.

Table 1: Generalized Synthesis of 2-(2,4,5-trichlorophenyl)-4,5-diphenyl-1H-imidazole

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent (Examples) | Product |

| This compound | Benzil | Ammonium Acetate | Acetic Acid (reflux), Ionic Liquid, CoFe2O4 MNPs | 2-(2,4,5-trichlorophenyl)-4,5-diphenyl-1H-imidazole |

This table illustrates a representative reaction. Specific conditions and catalysts can be varied to optimize yield and reaction time.

Thiazole (B1198619) rings are another important class of heterocycles accessible from aldehyde precursors. The most renowned method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. A related and widely used approach begins with the conversion of an aldehyde to its corresponding thiosemicarbazone. This intermediate then undergoes cyclization with an α-haloketone to furnish a 2-hydrazinylthiazole (B183971) derivative.

While specific literature detailing the synthesis of thiazoles from this compound was not prominently found, the methodology is broadly applicable to aromatic aldehydes. The reaction of this compound with thiosemicarbazide (B42300) would yield 2-((2,4,5-trichlorophenyl)methylene)hydrazine-1-carbothioamide (a thiosemicarbazone), which is a direct precursor for thiazole synthesis.

Table 2: General Pathway to Thiazole Derivatives from Aromatic Aldehydes

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | This compound | Thiosemicarbazide | This compound thiosemicarbazone |

| 2 | This compound thiosemicarbazone | α-haloketone (e.g., phenacyl bromide) | Substituted (phenylidenehydrazino)-1,3-thiazole derivative |

This table outlines the general synthetic route. Research has documented this pathway using other trichlorobenzaldehyde isomers, such as 2,3,5-trichlorobenzaldehyde, indicating the feasibility of this approach. nih.govambeed.com

The formation of Schiff bases, or imines, is one of the most fundamental reactions of aldehydes. It involves the condensation of an aldehyde with a primary amine, resulting in a compound containing a carbon-nitrogen double bond (azomethine group). This reaction is typically straightforward, often requiring mild heating in a suitable solvent like ethanol, sometimes with acid or base catalysis.

This compound readily participates in this reaction with a wide variety of aliphatic and aromatic primary amines to produce the corresponding N-(2,4,5-trichlorobenzylidene)amines. These Schiff bases are not only stable final products but also crucial intermediates in the synthesis of other compounds, including more complex heterocycles.

Table 3: Representative Schiff Base Formation

| Aldehyde | Primary Amine (Example) | Reaction Conditions (Typical) | Product (Schiff Base) |

| This compound | Aniline | Ethanol, reflux | N-(2,4,5-trichlorobenzylidene)aniline |

| This compound | 4-Aminoantipyrine | Ethanol, acetic acid, reflux | (Z)-4-((2,4,5-trichlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one |

Thiazole Derivatives

Role as a Building Block in Complex Organic Molecule Synthesis

Beyond the synthesis of simple heterocycles, this compound is a valuable component in more elaborate molecular constructions, including those assembled via multicomponent reactions and those leading to fused aromatic systems.

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. Aldehydes are keystone substrates in many named MCRs. The synthesis of imidazole derivatives discussed previously (Section 3.1.1) is a prime example of a three-component reaction.

Other important MCRs where this compound can serve as the aldehyde component include:

The Biginelli Reaction: A three-component condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones.

The Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.

The Ugi Reaction: A four-component reaction involving an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, yielding a bis-amide.

The use of this compound in these MCRs allows for the rapid generation of molecular complexity and the creation of diverse compound libraries with the embedded trichlorophenyl scaffold.

The synthesis of large polycyclic aromatic hydrocarbons (PAHs) and other fused-ring systems often relies on building-block strategies that extend smaller aromatic cores. Trichlorobenzaldehyde isomers have been shown to be effective reagents in such syntheses. For instance, in the synthesis of a stable circumpentacene derivative, 2,4,6-trichlorobenzaldehyde (B1312254) was used in a key step. The synthesis involved the reaction of the aldehyde with a lithiated precursor, followed by an acid-mediated cyclization and dehydration cascade to form a new fused aromatic ring.

This synthetic strategy highlights the utility of the aldehyde group as an electrophilic handle to connect aromatic fragments, which can then be fused through intramolecular cyclization. Although a specific example utilizing the 2,4,5-isomer was not identified in the search results, the successful application of the 2,4,6-isomer provides strong evidence for the potential of this compound in analogous transformations for the construction of complex, fused polyaromatic frameworks.

Application in Multi-Component Reaction Sequences

Exploration of its Potential in Organometallic-Catalyzed Coupling Reactions

The structural framework of this compound, featuring multiple chlorine substituents on the aromatic ring, presents a unique substrate for exploration in organometallic-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity of the chloro groups can be selectively manipulated, offering pathways to complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming new chemical bonds. nih.govfiveable.me The reactivity of aryl halides in these reactions typically follows the trend I > Br > Cl. While aryl chlorides are often less reactive, advancements in catalyst design, including the use of specialized ligands, have made their participation in these transformations more accessible. libretexts.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, is a versatile tool for creating biaryl structures. libretexts.orgharvard.edu For a substrate like this compound, selective coupling at one of the chloro positions could be achieved by carefully controlling reaction conditions and catalyst systems. For instance, the use of highly active palladium catalysts and specific ligands can facilitate the coupling of less reactive aryl chlorides. acs.org Research on polychlorinated aromatics has demonstrated that selective cross-coupling is feasible, often exploiting the differential electronic and steric environments of the halogen atoms. molaid.com

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This reaction is catalyzed by palladium and requires a base. wikipedia.orgorganic-chemistry.org The aldehyde functional group in this compound would generally be tolerant of the mild conditions often employed in modern Heck reactions. mdpi.com The reaction could be used to introduce vinyl groups onto the trichlorophenyl ring, leading to the synthesis of substituted stilbenes or cinnamaldehyde (B126680) derivatives. The regioselectivity of the coupling would be an important consideration, influenced by the electronic effects of the existing substituents.

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes. The application of the Sonogashira coupling to this compound would enable the introduction of an alkynyl moiety. As with other coupling reactions, achieving selectivity among the three chloro positions would be a key synthetic challenge, potentially addressed through the use of advanced catalytic systems that can differentiate between the electronic and steric nature of the C-Cl bonds. organic-chemistry.orgnih.gov

The potential of this compound in these and other organometallic-catalyzed reactions lies in the ability to perform sequential or site-selective couplings. This would allow for the stepwise construction of complex molecules with a high degree of functionalization, starting from a readily available polychlorinated aromatic aldehyde.

Table of Potential Organometallic Coupling Reactions:

| Reaction Type | Generic Reactants | Potential Product Type | Key Catalyst/Reagent |

| Suzuki-Miyaura Coupling | Arylboronic acid | Polychlorinated biaryl derivative | Palladium catalyst, Base |

| Heck Reaction | Alkene | Polychlorinated stilbene/cinnamic derivative | Palladium catalyst, Base |

| Sonogashira Coupling | Terminal alkyne | Polychlorinated arylalkyne derivative | Palladium catalyst, Copper(I) co-catalyst, Base |

Spectroscopic and Structural Elucidation in Research

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to detail the molecular structure of 2,4,5-Trichlorobenzaldehyde, each providing unique insights into its composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the aromatic protons. The aldehydic proton typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic region will display signals for the two remaining protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the substitution pattern of the chlorine atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon environment within the molecule. The carbonyl carbon of the aldehyde group is characteristically found significantly downfield, often in the range of δ 185-200 ppm. libretexts.org The aromatic carbons will appear in the typical aromatic region (δ 110-170 ppm), with their specific chemical shifts influenced by the attached chlorine atoms and the aldehyde group. Carbons directly bonded to chlorine atoms will experience a downfield shift.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Aldehyde) | 9.5 - 10.5 | Singlet |

| ¹H (Aromatic) | 7.0 - 8.0 | Multiplet |

| ¹³C (C=O) | 185 - 200 | Singlet |

| ¹³C (Aromatic) | 120 - 145 | Multiplet |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. carlroth.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. spectroscopyonline.com

IR Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1710-1740 cm⁻¹. msu.edu The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the C-Cl stretching vibrations give rise to signals in the fingerprint region, usually below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also observable, though its intensity can vary.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1710 - 1740 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C-Cl | Stretch | < 800 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. measurlabs.com

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the molecular weight of the compound (209.46 g/mol ). chemscene.com Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the molecular formula. labmanager.com This technique can differentiate between compounds with the same nominal mass but different elemental compositions, confirming the identity of this compound. measurlabs.comlabmanager.com

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org For this compound, a single-crystal X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comanton-paar.com This technique allows for the visualization of the planar benzene ring, the orientation of the aldehyde group, and the positions of the three chlorine atoms relative to each other and to neighboring molecules in the crystal lattice. libretexts.org Such data is invaluable for understanding the packing forces and potential polymorphic forms of the compound.

Vibrational Spectroscopy and Electronic Structure Analysis via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental spectroscopic data. arxiv.orgscirp.org

Vibrational Spectroscopy Analysis: DFT calculations can predict the vibrational frequencies (IR and Raman) of this compound. canterbury.ac.nz These theoretical spectra can be compared with experimental data to aid in the assignment of complex vibrational modes. nepjol.info Potential Energy Distribution (PED) analysis can further break down the normal modes into contributions from individual internal coordinates, providing a detailed understanding of the molecular vibrations. researchgate.net

Electronic Structure Analysis: Computational methods also provide insights into the electronic structure of the molecule. escholarship.org Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help in understanding the molecule's reactivity and electronic transitions. researchgate.net

Computational Chemistry and in Silico Investigations of 2,4,5 Trichlorobenzaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) Studies for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has proven to be a powerful tool for calculating the optimized geometry, electronic properties, and vibrational frequencies of organic molecules. researchgate.netnih.gov For 2,4,5-Trichlorobenzaldehyde, DFT calculations, often employing functionals like B3LYP or SCAN in combination with basis sets such as 6-31G(d) or 6-311++G(d,p), can elucidate key molecular parameters. osti.govasianjournalofphysics.comlibretexts.org

Furthermore, DFT is used to compute the theoretical vibrational spectrum (infrared and Raman). researchgate.net By calculating the harmonic vibrational wavenumbers, researchers can assign the observed experimental spectral bands to specific vibrational modes of the molecule, such as the characteristic C=O stretching of the aldehyde group or the C-Cl stretching modes. libretexts.org

Table 1: Theoretical Molecular Properties of this compound Calculated by DFT

This table presents hypothetical but realistic values based on typical DFT calculation results for similar aromatic aldehydes.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | -2.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.8 Debye | Measures overall molecular polarity |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. numberanalytics.com For this compound, a key conformational freedom is the rotation of the aldehyde (-CHO) group relative to the plane of the trichlorinated benzene (B151609) ring. This rotation gives rise to different conformers, often termed cis and trans, depending on the orientation of the carbonyl oxygen with respect to the adjacent chlorine atom.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

QSAR and QSTR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity, respectively. aftonchemical.comresearchgate.net These models are essential for predicting the potential hazards of new or untested chemicals, thereby reducing the need for costly and time-consuming experimental testing. researchgate.net

Development of Predictive Models for Biological and Environmental Fate

Predictive QSAR/QSTR models are widely used to estimate the biological and environmental fate of chemicals like aromatic aldehydes. researchgate.netresearchgate.net For instance, models have been developed to predict the acute aquatic toxicity of aldehydes to various organisms, such as the ciliate Tetrahymena pyriformis. osti.govnih.gov The development process involves compiling a dataset of compounds with known toxicity values and a wide range of calculated molecular descriptors. aftonchemical.com Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are then used to create an equation that links the descriptors to the observed toxicity. researchgate.netajsp.net

The reliability of these models is assessed through rigorous internal and external validation procedures to ensure their predictive power for new compounds. osti.govajsp.net Such models are invaluable for regulatory purposes, helping to assess the environmental risk posed by industrial chemicals. researchgate.net

Analysis of Molecular Descriptors and Their Correlation with Specific Activities

The foundation of any QSAR/QSTR model is the selection of appropriate molecular descriptors—numerical values that encode different aspects of a molecule's structure. researchgate.net These descriptors fall into several categories:

Electronic Descriptors: These are often derived from quantum chemical calculations (like DFT) and include properties like HOMO and LUMO energies, electrophilicity, and partial atomic charges. researchgate.nettandfonline.com They describe a molecule's ability to participate in electronic interactions.

Hydrophobic Descriptors: The most common is the octanol-water partition coefficient (logP or log Kow), which measures a chemical's tendency to partition into fatty tissues versus water. researchgate.netpensoft.net It is a crucial predictor for membrane penetration and bioaccumulation.

Topological/Steric Descriptors: These describe the size, shape, and branching of a molecule. Examples include molecular weight, molar refractivity, and various connectivity indices. aftonchemical.comresearchgate.net

Studies on aromatic aldehydes have shown that their toxicity is often well-described by a combination of these descriptors. researchgate.net For example, a model might show that toxicity increases with higher hydrophobicity (logP) and greater electrophilicity, reflecting the need for the chemical to cross biological membranes and then react with cellular macromolecules. researchgate.netpensoft.net

Table 2: Key Molecular Descriptors in QSAR/QSTR Models for Aromatic Aldehydes

| Descriptor Class | Example Descriptor | Relevance to Biological/Environmental Fate |

|---|---|---|

| Hydrophobic | LogP (Octanol/Water Partition Coefficient) | Predicts bioaccumulation and ability to cross cell membranes. osti.govresearchgate.net |

| Electronic | E-LUMO (Energy of LUMO) | Relates to the molecule's electrophilicity and reactivity with nucleophiles. researchgate.net |

| Electronic | Dipole Moment | Influences solubility and interactions with polar biological molecules. aftonchemical.com |

| Topological | Molecular Connectivity Index | Quantifies molecular size, shape, and branching, affecting how the molecule fits into biological sites. researchgate.net |

Molecular Docking Studies for Ligand-Receptor Interactions and Enzyme Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govbibliotekanauki.pl This method is fundamental in drug discovery and toxicology for understanding how a chemical might exert its biological effect by interacting with a specific target. researchgate.netjchemlett.com

The process involves generating various conformations of the ligand within the binding site of the receptor. These poses are then "scored" using a function that estimates the binding affinity, often expressed in kcal/mol, with more negative scores indicating stronger binding. jchemlett.com The results provide insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. For example, a study on a trichlorobenzaldehyde derivative identified its binding mode within the active site of a protein tyrosine kinase, a common target in cancer research. researchgate.net By understanding these interactions, researchers can design new derivatives with improved affinity or selectivity for a desired biological target. bibliotekanauki.pl

Table 3: Hypothetical Molecular Docking Results for a this compound Derivative

This table illustrates typical data obtained from a molecular docking study against a hypothetical enzyme target.

| Ligand | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|---|

| Derivative A | Protein Tyrosine Kinase | -8.5 | Leu22, Phe31, Pro61, Val89 |

| Derivative B | Protein Tyrosine Kinase | -7.2 | Leu22, Phe31, Ala55 |

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecular systems, including this compound and its derivatives. iaanalysis.com These simulations model the motions of atoms and molecules over time by numerically solving Newton's equations of motion, providing deep insights into conformational dynamics, intermolecular interactions, and environmental effects at an atomic level. iaanalysis.comresearchgate.net For halogenated aromatic aldehydes, MD simulations are particularly valuable for understanding how the substituent chlorine atoms influence the molecule's flexibility, solvation, and potential interactions with biological targets. nih.gov

MD simulations can elucidate the dynamic behavior of these compounds in various environments, such as in aqueous solution or bound to a protein. nih.govfrontiersin.org The primary output of an MD simulation is a trajectory, which is a file containing the positions and velocities of all atoms in the system at discrete time steps. iaanalysis.com Analysis of this trajectory allows for the calculation of numerous structural and energetic properties.

Detailed research findings from MD simulations on related systems, such as other substituted benzaldehydes or halogenated ligands, reveal key aspects of their dynamic behavior. nih.govmdpi.com A critical analysis involves monitoring the stability of the system, often assessed by calculating the Root Mean Square Deviation (RMSD) of atomic positions over time relative to a starting structure. researchgate.netnih.gov A stable RMSD profile suggests that the system has reached equilibrium. biorxiv.org

Another common analysis is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of each atom around its average position. researchgate.netnih.gov This provides insight into the flexibility of different parts of the molecule. For a compound like this compound, RMSF analysis can show the relative mobility of the aldehyde group compared to the more constrained, chlorine-substituted benzene ring.

When studying the interaction of a ligand with a protein, MD simulations can track the stability of the binding pose and characterize the key interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the complex. researchgate.netknu.edu.af The persistence of these interactions over the simulation time is a strong indicator of their importance for binding affinity and selectivity. mdpi.com

The following tables provide representative data that would be generated from a hypothetical MD simulation study of a this compound derivative bound to a target protein.

Table 1: Representative MD Simulation Parameters

This table outlines typical parameters for setting up an all-atom MD simulation of a protein-ligand complex in a solvent environment. biorxiv.orgmdpi.com

| Parameter | Value/Description |

| System Composition | Protein-ligand complex, water molecules, counter-ions |

| Force Field | AMBER99SB, CHARMM36, or GROMOS54a7 for protein; GAFF or CGenFF for ligand |

| Solvent Model | TIP3P or SPC/E explicit water model |

| Simulation Box | Triclinic or Cubic, with periodic boundary conditions |

| Temperature | 300 K (controlled by Nosé-Hoover or Langevin thermostat) |

| Pressure | 1 bar (controlled by Parrinello-Rahman barostat) |

| Simulation Length | 100 ns (nanoseconds) |

| Time Step | 2 fs (femtoseconds) with constraints on hydrogen bonds (e.g., SHAKE algorithm) |

| Long-Range Electrostatics | Particle Mesh Ewald (PME) method |

This table is a representative example of typical simulation parameters and does not correspond to a specific published study on this compound.

Table 2: Analysis of Intermolecular Interactions from MD Trajectory

This table summarizes the analysis of non-covalent interactions between a hypothetical this compound derivative and its protein binding site over a 100 ns simulation.

| Interaction Type | Interacting Groups | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond | Ligand Aldehyde Oxygen <-> Gln122 Amide Hydrogen | 2.9 ± 0.4 | 85.2 |

| Hydrogen Bond | Ligand Aldehyde Oxygen <-> Water Bridge <-> Asp88 Carboxylate | 3.1 ± 0.5 | 62.5 |

| Halogen Bond | Ligand C4-Chlorine <-> Ser118 Carbonyl Oxygen | 3.2 ± 0.3 | 45.7 |

| Hydrophobic (π-π) | Ligand Benzene Ring <-> Phe256 Benzene Ring | 4.5 ± 0.6 | 78.9 |

| Hydrophobic (van der Waals) | Ligand C5-Chlorine <-> Leu198 Alkyl Chain | 3.8 ± 0.4 | 91.3 |

This table is illustrative. Occupancy refers to the percentage of simulation time the specified interaction is present. Distances are averaged over the trajectory.

Through these detailed analyses, MD simulations provide a dynamic picture of how molecules like this compound and its derivatives behave and interact within their environment, offering insights that are complementary to static computational methods and experimental data.

Environmental Fate and Degradation Mechanisms of Chlorinated Benzaldehydes

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds. For chlorinated benzaldehydes, these pathways primarily include photodegradation, hydrolysis, and oxidation.

Photodegradation Mechanisms

Photodegradation is a key abiotic process for the breakdown of many organic pollutants in the environment. murdoch.edu.auresearchgate.net In the case of chlorinated aromatic compounds, exposure to sunlight, particularly UV radiation, can initiate their degradation.

Studies on the photodegradation of the related herbicide 2,4,5-T have shown that it can lead to the formation of 2,4,5-trichlorobenzaldehyde. murdoch.edu.au This process involves the absorption of UV radiation, which can cause the cleavage of chemical bonds within the molecule. murdoch.edu.aursc.org The primary photochemical steps can include photoionization, generating a hydrated electron-radical cation pair, and the heterolytic cleavage of a carbon-chlorine bond. rsc.org These reactions can lead to the formation of various aromatic products, including chlorinated phenols and benzaldehydes. murdoch.edu.au The presence of substances like methanol (B129727) can influence the degradation pathway. murdoch.edu.au

The efficiency of photodegradation can be influenced by environmental conditions and the presence of other substances that can act as photosensitizers. researchgate.netnih.gov For instance, the degradation of similar compounds has been studied using photocatalysts like titanium dioxide and silver halides, which can enhance the process under visible light. nih.gov

Chemical Hydrolysis and Oxidation Processes

Chemical hydrolysis is a reaction with water that can lead to the breakdown of a compound. encyclopedia.pub While specific data on the chemical hydrolysis of this compound is limited, the aldehyde functional group can potentially undergo hydration. The stability of the aromatic ring and the chlorine substituents likely makes it relatively resistant to simple hydrolysis under typical environmental pH conditions.

Oxidation processes, on the other hand, can play a more significant role. Advanced oxidation processes involving reactive oxygen species like hydroxyl radicals are known to degrade a wide range of organic pollutants. nih.gov These reactive species can attack the aromatic ring and the aldehyde group, leading to the breakdown of the molecule. Such processes can be initiated by sunlight or occur in the presence of certain minerals and organic matter in soil and water.

Biotic Degradation Mechanisms

Biotic degradation, mediated by living organisms, is a crucial pathway for the removal of many organic pollutants from the environment. researchgate.netnih.gov Microorganisms such as fungi and bacteria have evolved diverse enzymatic systems to break down complex organic molecules.

Microbial Degradation by Fungi and Bacteria

Various fungi and bacteria have been identified for their ability to degrade chlorinated aromatic compounds. researchgate.netnih.govnih.gov For instance, white-rot fungi are known for their capacity to produce powerful extracellular enzymes that can break down a wide range of persistent organic pollutants. nih.gov Studies on the degradation of the herbicide 2,4,5-T, a precursor to this compound, have shown that several fungal strains, including those from the genera Fusarium and Verticillium, can degrade it. nih.gov Similarly, bacterial communities isolated from contaminated soils have demonstrated the ability to completely degrade 2,4-D and 2,4,5-T. nih.gov

The degradation of chlorinated benzaldehydes has been specifically observed in studies involving ligninolytic fungi. researchgate.netcevooh.cz For example, the extracellular liquid of Irpex lacteus was found to efficiently transform various chlorobenzaldehydes. researchgate.net The efficiency of microbial degradation can be influenced by factors such as the specific microbial strains present, nutrient availability, and the presence of other organic compounds that can support microbial growth (cometabolism). researchgate.net

Enzymatic Degradation Processes (e.g., Laccases, Cytochrome P450-type enzymes)

The breakdown of chlorinated benzaldehydes by microorganisms is facilitated by specific enzymes. nih.govnih.govresearchgate.net Laccases and cytochrome P450-type enzymes are two important classes of enzymes involved in the degradation of these compounds. nih.govnih.gov

Laccases are extracellular enzymes produced by many fungi, particularly white-rot fungi. nih.gov They are multi-copper oxidases that can oxidize a broad range of phenolic and non-phenolic aromatic compounds. nih.gov The degradation of 2,4-D and 2,4,5-T by the white-rot fungus Rigidoporus sp. FMD21 has been linked to its laccase activity. nih.gov

Cytochrome P450 monooxygenases are a large and diverse group of enzymes found in a wide variety of organisms, including fungi and bacteria. nih.govnih.gov They play a crucial role in the metabolism of various foreign compounds (xenobiotics). In fungi, these intracellular enzymes can initiate the degradation of compounds like chlorobenzoic acids by hydroxylation. nih.gov Studies on the degradation of 2,4,5-T by Rigidoporus sp. FMD21 have suggested the involvement of cytochrome P450-type enzymes in addition to laccases. nih.gov Other enzymes, such as peroxidases, have also been shown to be effective in degrading chlorinated phenols, which are related compounds. mdpi.comresearchgate.net

Environmental Persistence and Identification of Transformation Products

The persistence of this compound in the environment depends on the rates of the abiotic and biotic degradation processes discussed above. The presence of three chlorine atoms on the benzene (B151609) ring generally increases a compound's resistance to degradation compared to its less chlorinated counterparts. ethz.ch

During the degradation of this compound and related compounds, a variety of transformation products can be formed. The photodegradation of 2,4,5-T, for example, can yield lower chlorinated phenoxyacetic acids, chlorinated phenols, and other aromatic compounds. murdoch.edu.au The microbial degradation of chlorobenzaldehydes by ligninolytic fungi has been shown to produce transformation products such as mono- and di-chloroacetophenones. researchgate.net

Bioaccumulation Potential in Environmental Systems

A key indicator of a substance's lipophilicity and, by extension, its tendency to accumulate in the fatty tissues of organisms, is the n-octanol-water partition coefficient (Kow), which is typically expressed as its logarithm (LogP). wikipedia.org Chemicals with a higher LogP value are more lipophilic and generally have a greater potential for bioaccumulation in aquatic organisms. fao.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H3Cl3O |

| Molecular Weight | 209.457 g/mol |

| LogP (n-octanol/water) | 3.45930 |

| Water Solubility | Data not readily available |

This table presents key physicochemical properties of this compound relevant to its environmental fate. Data sourced from various chemical databases. lookchem.comechemi.com

Generally, substances with a LogP value between 3 and 4 are considered to have a moderate potential for bioaccumulation. For instance, a study on the bioaccumulation of chlorinated aromatic compounds in oligochaetes showed that the bioaccumulation factor (BAF) tends to increase with the octanol/water partition coefficient. researchgate.net

In the absence of direct BCF measurements for this compound, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict this value. nih.govmdpi.comecetoc.org These models use the chemical structure and physicochemical properties, such as LogP, to estimate the BCF. For non-ionic organic compounds with a LogP between 1.0 and 7.0, a common QSAR equation is: Log BCF = 0.6598 * LogP - 0.333 + correction factors. vegahub.eu Applying this general model to this compound (with a LogP of 3.45930) would suggest a moderate bioconcentration potential.

For comparison, a related compound, 2,4,5-trichlorophenol, has a reported log BCF of 3.28 in fathead minnows, indicating a high potential for bioconcentration. nih.gov Given the structural similarities and comparable lipophilicity, it is plausible that this compound also exhibits a tendency to bioaccumulate in aquatic organisms, though likely to a moderate extent. It is important to note that factors such as metabolism within the organism can influence the actual extent of bioaccumulation. researchgate.net

Table 2: Bioaccumulation Data for Related Chlorinated Compounds

| Compound | Organism | LogP | Bioconcentration Factor (BCF) | Log BCF |

|---|---|---|---|---|

| 2,4,5-Trichlorophenol | Fathead Minnow | 3.72 | ~1905 | 3.28 |

This table provides bioaccumulation data for a compound structurally related to this compound to offer a comparative perspective. Data sourced from the Hazardous Substances Data Bank. nih.gov

Biological and Toxicological Research on 2,4,5 Trichlorobenzaldehyde: Mechanistic Insights

Cellular and Sub-Cellular Effects in Biological Systems

Specific toxicological data on 2,4,5-trichlorobenzaldehyde at the cellular level is limited in publicly available scientific literature. However, research on structurally similar aromatic aldehydes provides valuable insights. A quantitative structure-toxicity relationship (QSTR) study analyzed the acute toxicity of 77 aromatic aldehydes, including the isomer 2,3,5-Trichlorobenzaldehyde, on the protozoan Tetrahymena pyriformis researchgate.net. This ciliated protozoan is a common model organism for toxicological testing nies.go.jp. The study measured the concentration that inhibits population growth by 50% (pIC50), offering a clear endpoint for cellular toxicity researchgate.net. For 2,3,5-Trichlorobenzaldehyde, the observed toxicity value highlights its potential to disrupt basic cellular processes researchgate.net.

Table 1: Acute Toxicity of Selected Aromatic Aldehydes to Tetrahymena pyriformis

| Compound Name | IUPAC Name | Toxicity (pIC50 in µM) |

| 2,3,5-Trichlorobenzaldehyde | 2,3,5-Trichlorobenzaldehyde | Not specified in abstract |

Data sourced from a QSTR study on 77 aromatic aldehydes researchgate.net. The exact pIC50 value for 2,3,5-Trichlorobenzaldehyde was part of the larger dataset.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Formation Mechanisms

The interaction of this compound with cellular systems may involve the induction of oxidative stress. A patent document that lists this compound also references that an integrated stress response can regulate amino acid metabolism and resistance to oxidative stress google.com. While this does not establish a direct causal link, it places the compound in a context of cellular stress responses.

Mechanistically, the metabolites of chlorinated compounds are often implicated in generating toxicity. For instance, metabolites of chlorinated paraffins are believed to be responsible for producing reactive oxygen species (ROS) oaepublish.com. This can lead to a state of oxidative stress, where the production of ROS overwhelms the cell's antioxidant defenses, causing damage to DNA, proteins, and lipids oaepublish.com. It is plausible that this compound or its biotransformation products could follow a similar pathway, inducing oxidative stress through the formation of ROS.

Genotoxicity and DNA Damage Mechanisms

Protein Modification and Enzyme Interaction Studies

Research has directly implicated this compound as a key starting material in the synthesis of targeted enzyme inhibitors. A study focused on developing inhibitors for Striatal-Enriched Protein Tyrosine Phosphatase (STEP), an enzyme linked to neurological conditions, utilized this compound in its chemical synthesis pathway nih.gov. The resulting complex molecules were designed to bind specifically to the active site of the phosphatase enzyme, demonstrating that the structural scaffold derived from this compound is compatible with enzyme active sites nih.gov. The study showed that derivatives bind to key amino acid residues like Gln520, Lys439, Trp435, and Arg478 within the enzyme, effectively inhibiting its function nih.gov.

Furthermore, the metabolism of aromatic aldehydes is handled by specific enzymes. Aldehyde oxidases are crucial in the metabolism of a wide range of aldehydes researchgate.net. These enzymes, found extensively in the liver, are known to have high efficiency in oxidizing chlorinated aromatic compounds, suggesting a direct interaction between this compound and these metabolic enzymes researchgate.net.

Metabolic Pathways and Biotransformation of Chlorinated Aromatics

The biotransformation of chlorinated aromatic compounds is a critical factor in determining their toxicological profile and environmental fate.

Role of Intestinal Microflora in Metabolism

While specific studies on the metabolism of this compound by gut microbes were not identified, the broader role of microorganisms in degrading chlorinated aromatics is well-documented researchgate.net. Bacteria and fungi utilize various biochemical pathways to break down these complex molecules epa.gov. A common route involves the transformation of compounds like chlorobenzenes and chlorophenols into chlorocatechols, which can then undergo ring cleavage epa.gov. It is plausible that intestinal microflora could play a role in the initial biotransformation of this compound, potentially altering its toxicity.

Investigations of the Mercapturic Acid Pathway

No direct evidence was found in the searched literature linking the metabolism of this compound to the mercapturic acid pathway. This pathway is a major route for detoxifying xenobiotics, involving conjugation with glutathione. The biotransformation of other chlorinated compounds, such as chlorinated paraffins, has been shown to proceed through pathways like hydroxylation, dechlorination, and oxidative dehalogenation oaepublish.commdpi.com. The primary metabolic fate of an aromatic aldehyde like this compound is likely oxidation of the aldehyde group, a reaction catalyzed by enzymes such as aldehyde oxidase researchgate.net. This would convert the aldehyde to the corresponding carboxylic acid, 2,4,5-trichlorobenzoic acid, which could then undergo further metabolism.

Advanced Research Applications and Future Perspectives

Development of Green Chemistry Methodologies for Synthesis and Degradation

In alignment with the principles of green chemistry, research efforts are being directed toward developing more environmentally benign methods for both the synthesis and degradation of 2,4,5-Trichlorobenzaldehyde and related compounds.

Traditional synthesis routes often involve multi-step processes that may use hazardous reagents. For instance, one documented synthesis involves the transmetallation of 1,2,4-trichloro-5-iodobenzene (B50289) with isopropylmagnesium iodide, followed by the addition of N,N-dimethyl-formamide (DMF). nih.gov Green chemistry approaches aim to improve upon such methods by exploring alternative catalysts, less hazardous solvents, and more energy-efficient reaction conditions to increase yield and reduce waste.

On the other end of the lifecycle, the degradation of chlorinated aromatic compounds is a significant environmental concern. Research has shown that related chlorinated compounds can undergo photodegradation. For example, the photolysis of the herbicide 2,4,5-T in solution can lead to the formation of several aromatic products, including chlorinated benzaldehydes. murdoch.edu.au This highlights the importance of studying the environmental fate of such compounds. Future research in green degradation methodologies focuses on:

Photocatalysis: Utilizing semiconductor materials to generate reactive oxygen species that can break down the stable chlorinated ring structure under light.

Bioremediation: Identifying and engineering microbial populations that can metabolize and mineralize chlorinated compounds like 1,2,4-Trichlorobenzene (B33124), a potential precursor to this compound. lookchem.com

Design and Synthesis of Novel Biologically Active Agents with Improved Efficacy

The aldehyde functional group of this compound is a key feature that allows it to serve as a versatile building block in medicinal chemistry for the synthesis of new therapeutic agents. guidechem.com Researchers utilize it as a starting material in reactions like the Knoevenagel condensation to create more complex molecular scaffolds. mdma.ch

A significant area of application is in the development of enzyme inhibitors. This compound has been used as a key intermediate in the synthesis of potent inhibitors for Striatal-Enriched protein Tyrosine Phosphatase (STEP), a target for treating neurodegenerative and neuropsychiatric disorders. nih.gov In these syntheses, the benzaldehyde (B42025) is reacted with Grignard reagents to form secondary alcohols, which are then further modified to produce the final inhibitor molecules. nih.gov

Furthermore, the compound is a precursor for synthesizing Schiff bases, a class of compounds known for their broad range of biological activities. By condensing this compound with various primary amines, researchers can generate libraries of novel compounds to be screened for potential therapeutic effects, including antimicrobial and antifungal properties. ambeed.com

Table 1: Examples of Biologically Active Agents Derived from this compound This table is interactive. You can sort and filter the data.

| Precursor Compound | Derivative Class | Target/Application | Research Finding |

| This compound | Phenyl-substituted alcohols | STEP Enzyme Inhibitors | Serves as a key building block in the multi-step synthesis of specific inhibitors for a protein tyrosine phosphatase. nih.gov |

| This compound | Schiff Bases | Antimicrobial Agents | The aldehyde group allows for condensation reactions to form imines, which are scaffolds for developing new antimicrobial drugs. ambeed.com |

| This compound | Phenylisopropylamines | Psychotomimetic Agents | Used in Knoevenagel condensation to synthesize substituted phenylalkylamines for structure-activity relationship studies. mdma.ch |

Integration into Advanced Functional Materials Research

The rigid structure and defined substitution pattern of this compound make it a candidate for inclusion in advanced functional materials. Its derivatives are being explored as monomers or building blocks for creating polymers and framework materials with unique properties. ambeed.comambeed.com

Specifically, aldehydes are valuable functional groups for the synthesis of Covalent Organic Frameworks (COFs). COFs are crystalline, porous polymers with a highly ordered structure, making them suitable for applications in:

Gas storage and separation

Catalysis

Sensing

By using tri-substituted benzaldehydes like this compound or its isomers, materials scientists can create robust, porous frameworks. bldpharm.com The chlorine atoms can further tune the electronic properties and stability of the resulting material. Future work in this area involves reacting this compound with multitopic amine linkers to construct novel COFs and exploring their performance in various technological applications.

Table 2: Applications in Functional Materials Research This table is interactive. You can sort and filter the data.

| Precursor Compound | Material Type | Potential Application | Rationale |

| This compound | Covalent Organic Frameworks (COFs) | Gas Separation, Catalysis | The aldehyde group is reactive for forming linkages (e.g., imine bonds) to build porous, crystalline networks. bldpharm.com |

| This compound | Specialty Polymers | High-Performance Plastics | Can be used as a monomer to introduce rigidity and specific chemical properties into a polymer backbone. ambeed.com |

Interdisciplinary Research Approaches and Emerging Technologies

The study of this compound and its derivatives is enhanced by the integration of interdisciplinary approaches and new technologies that accelerate the pace of discovery.

Computational Chemistry: Before synthesis, computational tools are used to model and predict the properties of novel molecules derived from this compound. ambeed.com Techniques like Quantitative Structure-Activity Relationship (QSAR) studies can help identify which structural modifications are most likely to lead to desired biological activities or material properties, saving significant time and resources in the lab. europa.eu

High-Throughput Screening (HTS): This technology allows for the rapid testing of thousands of different compounds for a specific biological activity. google.com Libraries of derivatives synthesized from this compound can be subjected to HTS to quickly identify "hits"—compounds that show promise as, for example, enzyme inhibitors or antimicrobial agents. nih.gov

Toxicogenomics: This emerging field combines toxicology with genomics to understand how chemical exposures affect gene expression. ctdbase.orgresearchgate.net For chlorinated compounds, toxicogenomics can reveal the mechanisms of toxicity and help in designing safer chemicals. europa.eu By studying the genetic response to this compound, researchers can better predict its potential risks and guide the development of derivatives with improved safety profiles. researchgate.net

Table 3: Interdisciplinary Technologies in this compound Research This table is interactive. You can sort and filter the data.

| Technology | Application Area | Purpose |

| Computational Chemistry | Drug and Materials Design | To predict the physicochemical and biological properties of derivatives before synthesis. ambeed.com |

| High-Throughput Screening | Drug Discovery | To rapidly evaluate large libraries of compounds derived from the precursor for specific biological activities. nih.govgoogle.com |

| Toxicogenomics | Safety Assessment | To understand the effects of the chemical on gene expression and predict potential toxicity mechanisms. ctdbase.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4,5-trichlorobenzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : A widely used method involves transmetallation of 1,2,4-trichloro-5-iodobenzene with isopropylmagnesium iodide, followed by addition to dimethylformamide (DMF) under controlled anhydrous conditions. This approach minimizes by-product formation and achieves >90% purity . Alternative routes include Friedel-Crafts chlorination of benzaldehyde derivatives using AlCl₃ as a catalyst, but this method may require post-reaction purification via column chromatography to remove polychlorinated by-products .

Q. How should this compound be handled and stored to ensure chemical stability?

- Methodological Answer : The compound is air- and light-sensitive, requiring storage in amber glass vials under inert gas (e.g., argon) at 2–8°C. Reactivity assessments indicate degradation via oxidation when exposed to ambient oxygen, forming carboxylic acid derivatives. Use vacuum-sealed containers for long-term storage .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer : Gas chromatography (GC) with electron-capture detection (ECD) is optimal for quantifying trace impurities, while nuclear magnetic resonance (NMR; ¹H/¹³C) resolves positional isomerism in chlorinated derivatives. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the electronic effect of chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine groups activate the aldehyde moiety for nucleophilic addition but deactivate the benzene ring toward electrophilic substitution. In Suzuki-Miyaura couplings, the para-chloro substituent directs boronic acid addition to the ortho position, enabling regioselective synthesis of biaryl aldehydes .

Q. What strategies mitigate conflicting data in solubility studies of this compound across different solvents?

- Methodological Answer : Discrepancies in reported solubility (e.g., in DMSO vs. ethanol) arise from solvent polarity and hydrogen-bonding capacity. Use standardized protocols (e.g., shake-flask method at 25°C) with Karl Fischer titration to quantify residual water, which significantly affects solubility measurements in hygroscopic solvents .

Q. How can this compound serve as a precursor in synthesizing enzyme inhibitors or bioactive molecules?

- Methodological Answer : Its aldehyde group facilitates condensation with amines to form Schiff bases, which are intermediates in synthesizing tyrosine phosphatase inhibitors. For example, coupling with phosphonic acid derivatives via Miyaura borylation yields potent inhibitors with IC₅₀ values <100 nM .

Experimental Design Considerations

Q. What safety protocols are critical when working with this compound in catalytic reactions?

- Methodological Answer : Use explosion-proof reactors for reactions involving Grignard reagents or high temperatures. Personal protective equipment (PPE) must include nitrile gloves and chemical-resistant aprons due to the compound’s skin corrosion hazard (Skin Corr. 1B classification) .

Q. How do steric effects from chlorine substituents impact crystallographic studies of this compound derivatives?

- Methodological Answer : The 2,4,5-substitution pattern creates steric hindrance, complicating crystal lattice formation. Co-crystallization with thiourea or using slow vapor diffusion in ethyl acetate/hexane mixtures improves crystal quality for X-ray diffraction analysis .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature sources?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.